molecular formula CF4S B090764 Trifluoromethanesulfenyl fluoride CAS No. 17742-04-0

Trifluoromethanesulfenyl fluoride

Cat. No. B090764
CAS RN: 17742-04-0
M. Wt: 120.07 g/mol
InChI Key: RUDIYFIXQOWLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethanesulfenyl fluoride (TFMSF) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a colorless gas that is highly reactive and has a strong odor. TFMSF contains a trifluoromethylsulfenyl functional group, which makes it useful in many chemical reactions. In

Scientific Research Applications

Trifluoromethanesulfenyl fluoride has been used in various scientific research applications, including organic synthesis, pharmaceutical development, and material science. It is commonly used as a reagent in chemical reactions that require the introduction of a trifluoromethylsulfenyl functional group. Trifluoromethanesulfenyl fluoride has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer drugs. Additionally, Trifluoromethanesulfenyl fluoride has been used in the development of new materials, such as polymers and coatings.

Mechanism Of Action

Trifluoromethanesulfenyl fluoride is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. In organic synthesis, Trifluoromethanesulfenyl fluoride is often used as a source of the trifluoromethylsulfenyl functional group, which can be introduced into various organic molecules. In pharmaceutical development, Trifluoromethanesulfenyl fluoride has been used to modify the structure of molecules to enhance their pharmacological properties. In material science, Trifluoromethanesulfenyl fluoride has been used to create new materials with unique properties.

Biochemical And Physiological Effects

Trifluoromethanesulfenyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. Trifluoromethanesulfenyl fluoride has been shown to be toxic to aquatic organisms and can cause skin and eye irritation in humans. Therefore, it is important to handle Trifluoromethanesulfenyl fluoride with care and use appropriate safety measures when working with this compound.

Advantages And Limitations For Lab Experiments

Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, including its high reactivity and ability to introduce the trifluoromethylsulfenyl functional group into various organic molecules. However, Trifluoromethanesulfenyl fluoride can be difficult to handle due to its highly reactive nature and potential toxicity. Additionally, Trifluoromethanesulfenyl fluoride is a relatively expensive compound, which can limit its use in some lab experiments.

Future Directions

There are several future directions for Trifluoromethanesulfenyl fluoride research, including the development of new synthetic methods, the exploration of its potential applications in pharmaceutical development, and the study of its biochemical and physiological effects. Additionally, Trifluoromethanesulfenyl fluoride could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications and limitations of Trifluoromethanesulfenyl fluoride in various scientific fields.
Conclusion
Trifluoromethanesulfenyl fluoride is a unique and highly reactive compound that has potential applications in various scientific fields, including organic synthesis, pharmaceutical development, and material science. Its mechanism of action depends on the specific reaction it is involved in, and further research is needed to fully understand its biochemical and physiological effects. Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, but its highly reactive nature and potential toxicity must be taken into consideration. Future research directions include the development of new synthetic methods and the exploration of its potential applications in various scientific fields.

Synthesis Methods

Trifluoromethanesulfenyl fluoride can be synthesized through several methods, including the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride or the reaction of trifluoromethanesulfenic acid with sulfur tetrafluoride. The most common method of synthesis involves the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride gas. This reaction produces Trifluoromethanesulfenyl fluoride and hydrogen chloride gas.

properties

CAS RN

17742-04-0

Product Name

Trifluoromethanesulfenyl fluoride

Molecular Formula

CF4S

Molecular Weight

120.07 g/mol

IUPAC Name

trifluoromethyl thiohypofluorite

InChI

InChI=1S/CF4S/c2-1(3,4)6-5

InChI Key

RUDIYFIXQOWLHZ-UHFFFAOYSA-N

SMILES

C(F)(F)(F)SF

Canonical SMILES

C(F)(F)(F)SF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.